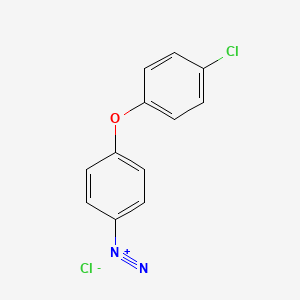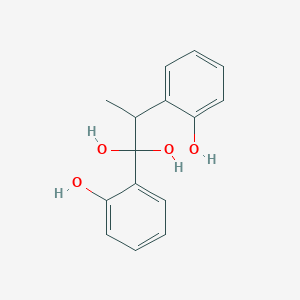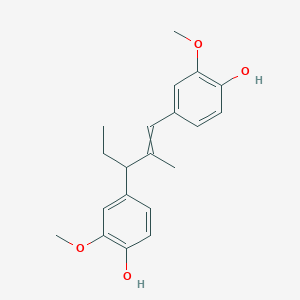
4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is a synthetic organic compound known for its unique chemical structure and properties It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-methylpent-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Purification: The product is purified through techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
化学反応の分析
Types of Reactions
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学的研究の応用
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of high-performance materials, including coatings and adhesives
作用機序
The mechanism of action of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the activation or inhibition of enzymes and receptors. The exact pathways can vary depending on the context of its application, such as its role in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Similar in structure but with a different central carbon chain.
4,4’-(But-1-ene-1,3-diyl)diphenol: Another bisphenol derivative with a different carbon chain length.
Uniqueness
4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other bisphenol derivatives may not be suitable .
特性
CAS番号 |
67509-15-3 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
4-[3-(4-hydroxy-3-methoxyphenyl)-2-methylpent-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-5-16(15-7-9-18(22)20(12-15)24-4)13(2)10-14-6-8-17(21)19(11-14)23-3/h6-12,16,21-22H,5H2,1-4H3 |
InChIキー |
YWSAANMSLSFWGA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



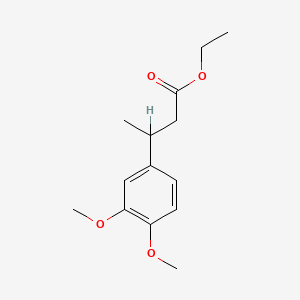


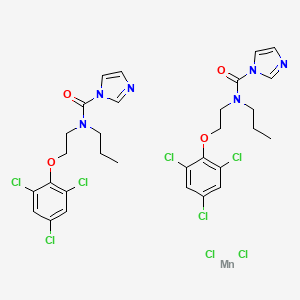
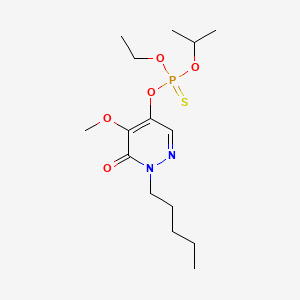
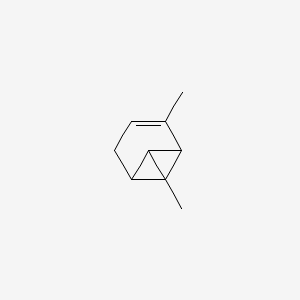
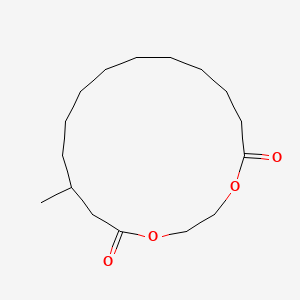

![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
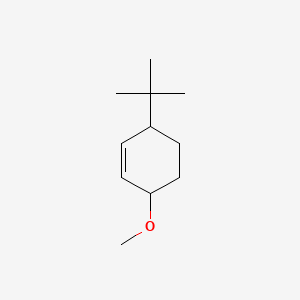
phosphane](/img/structure/B14459667.png)
